Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an amino group attached to a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Ammonia, amines, chlorinating agents
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:
N-(2-Amino-4-chlorophenyl)anthranilic acid: This compound shares the amino and chlorophenyl groups but lacks the piperidine ring and ethyl ester group.
Ethyl 4-amino-1-piperidinecarboxylate: This compound contains the piperidine ring and ethyl ester group but lacks the amino and chlorophenyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83763-27-3 |
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Molecular Formula |
C14H20ClN3O3 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-(2-amino-4-chloroanilino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-21-14(20)18-6-5-12(13(19)8-18)17-11-4-3-9(15)7-10(11)16/h3-4,7,12-13,17,19H,2,5-6,8,16H2,1H3/t12-,13+/m1/s1 |
InChI Key |
CIUXTSYPIIGKAD-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)N |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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